{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine
Description
{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine is a synthetic small molecule characterized by a pteridine core substituted with a benzylamino group at position 4 and a 3,4,5-trimethoxyphenylamine moiety at position 2. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in bioactive compounds, often associated with tubulin inhibition, antiproliferative activity, and herbicidal effects .
The structural features of this compound—particularly the electron-rich trimethoxyphenyl group and the planar pteridine system—may facilitate interactions with biological targets such as tubulin or kinases, akin to related compounds .
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-29-16-11-15(12-17(30-2)19(16)31-3)26-22-27-20-18(23-9-10-24-20)21(28-22)25-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H2,24,25,26,27,28) |
InChI Key |
BPHFUHVTKQHTAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as continuous flow chemistry may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), thereby disrupting cellular processes essential for cancer cell survival . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Pyrimidine Derivatives ()
Compounds 4c–4g in share the 3,4,5-trimethoxyphenyl group but feature a thiazole-pyrimidine core instead of a pteridine. Key comparisons include:
Structural Impact : The thiazole-pyrimidine derivatives exhibit lower melting points (e.g., 84–86°C for 4d ) compared to rigid pteridine-based systems, suggesting reduced crystallinity. Their variable yields (30–79%) highlight challenges in introducing bulky substituents like piperazine .
β-Lactam Derivatives ()
β-Lactams such as 27 and 14 () incorporate the 3,4,5-trimethoxyphenyl group within an azetidin-2-one ring. These compounds are notable for their antiproliferative and tubulin-destabilizing effects .
Functional Differences : The β-lactam ring introduces strain, enhancing reactivity but complicating synthesis. For example, compound 27 was obtained as a brown oil with a crude yield of 79.5%, indicating challenges in purification .
Pyrazolo-Pyrimidine Derivatives ()
Compounds 42–44 () feature a pyrazolo[1,5-a]pyrimidine core linked to trimethoxyphenyl and pyrrolo-pyridine groups. These compounds were synthesized via cyclization reactions and evaluated for antiproliferative activity.
Synthetic Notes: The pyrazolo-pyrimidines required reflux conditions and chromatographic purification, similar to inferred methods for the target compound .
Isoxazolidine Derivatives ()
3,4-cis/trans-4,5-trans isoxazolidines (e.g., 3b , 4b ) in incorporate nitro groups and propyl chains alongside the trimethoxyphenyl moiety. These compounds were synthesized with moderate-to-high yields (17–73%) and characterized by X-ray crystallography .
Contrast: The isoxazolidines’ nitro groups introduce polarity, affecting solubility and metabolic stability compared to the target compound’s benzylamino group .
Herbicidal Compounds ()
Trimethoxyphenyl-containing compounds in demonstrated herbicidal activity against rape (Table 1), though barnyard grass resistance was observed.
Critical Analysis
- Structural Flexibility vs. Bioactivity : The pteridine core’s rigidity may enhance target binding compared to flexible β-lactams or isoxazolidines .
- Synthetic Challenges : Thiazole-pyrimidines and β-lactams face yield limitations due to steric hindrance, suggesting similar hurdles for the target compound .
- Unresolved Questions : Direct biological data for the target compound are absent; inferred activities require validation via assays such as tubulin polymerization inhibition .
Biological Activity
The compound {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine is a pteridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N6O3
- Molecular Weight : 418.4 g/mol
- InChI : InChI=1S/C22H22N6O3/c1-29-16-...
These properties suggest that the compound may interact with various biological targets due to its complex structure.
Pharmacological Activity
Research indicates that compounds similar to {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine exhibit a range of biological activities:
-
Antioxidant Activity :
- The compound has shown potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress. This activity is often assessed using DPPH radical scavenging assays.
-
Anticancer Properties :
- Studies have indicated that pteridine derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Specific mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition :
The proposed mechanisms through which {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine exerts its biological effects include:
- G-Quadruplex Binding : Some benzylamino-substituted compounds have been shown to bind to G-quadruplex structures in DNA, potentially influencing gene expression related to cancer progression .
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may reduce oxidative damage to cellular components, thereby enhancing cell viability under stress conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity with an IC50 value indicating effective radical scavenging properties. |
| Study 2 | Showed that a similar pteridine derivative inhibited tumor cell growth by inducing apoptosis through mitochondrial pathways. |
| Study 3 | Investigated enzyme inhibition and found that certain derivatives reduced MAO activity significantly, suggesting potential applications in neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
